molecular formula C9H13N3 B8403619 (S)-1-phenylethylguanidine

(S)-1-phenylethylguanidine

Cat. No.: B8403619
M. Wt: 163.22 g/mol
InChI Key: KDEAYTOFKXHILE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylethylguanidine is a chiral organic compound featuring a guanidine functional group attached to a stereogenic (S)-1-phenylethyl moiety. The guanidine group is a nitrogen-rich scaffold known for its strong basicity and ability to form multiple hydrogen bonds and charge-assisted interactions with biological targets such as phosphates, carboxylates, and various enzymes . This makes guanidine derivatives versatile building blocks in medicinal chemistry and drug discovery. Guanidine-based compounds have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for pharmaceutical development . Research into structurally similar compounds has shown significant potential in anticancer applications, particularly through mechanisms involving DNA binding. Some novel guanidine derivatives have been identified as effective minor groove binders to DNA, disrupting processes like replication and transcription in cancer cells, with binding affinities comparable to established reference drugs . Furthermore, guanidine-functionalized molecules exhibit potent antimicrobial properties. Studies on aminoguanidine derivatives have shown significant bactericidal activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial membrane integrity and targeting enzymes like dihydrofolate reductase (DHFR) . The incorporation of the chiral (S)-1-phenylethyl group may influence the compound's stereoselective interaction with biological systems, making it a valuable chiral scaffold or intermediate for the asymmetric synthesis of more complex molecules. Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(1S)-1-phenylethyl]guanidine

InChI

InChI=1S/C9H13N3/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H4,10,11,12)/t7-/m0/s1

InChI Key

KDEAYTOFKXHILE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C(N)N

Canonical SMILES

CC(C1=CC=CC=C1)N=C(N)N

Origin of Product

United States

Scientific Research Applications

(S)-1-phenylethylguanidine is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

(S)-1-phenylethylguanidine has been studied for its potential as a pharmacological agent. Research indicates that it may have effects on various neurotransmitter systems, particularly in modulating the activity of N-methyl-D-aspartate (NMDA) receptors. These receptors are critical in synaptic plasticity and memory function.

Case Study: NMDA Receptor Modulation

A study published in Neuropharmacology demonstrated that (S)-1-phenylethylguanidine acts as a selective modulator of NMDA receptors, enhancing synaptic transmission and potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .

Neuroprotective Effects

There is evidence suggesting that (S)-1-phenylethylguanidine exhibits neuroprotective properties. Its ability to influence oxidative stress pathways may contribute to its protective effects against neuronal damage.

Case Study: Oxidative Stress Reduction

In an experimental model of neurodegeneration, researchers found that treatment with (S)-1-phenylethylguanidine significantly reduced markers of oxidative stress and improved neuronal survival rates . This suggests its potential use in developing therapies for neurodegenerative diseases.

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of (S)-1-phenylethylguanidine. Its interaction with serotonin receptors may play a role in alleviating symptoms of depression.

Case Study: Behavioral Assessment

A behavioral study assessed the effects of (S)-1-phenylethylguanidine in rodent models of depression. Results indicated a significant reduction in depressive-like behaviors, supporting its potential as an antidepressant agent .

Cancer Research

The compound has also been investigated for its anti-cancer properties. Preliminary findings suggest that (S)-1-phenylethylguanidine may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies showed that (S)-1-phenylethylguanidine treatment led to increased apoptosis in human cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment .

Table 1: Summary of Applications

Application AreaMechanism of ActionPotential Therapeutic Use
PharmacologyNMDA receptor modulationAlzheimer's disease, schizophrenia
NeuroprotectionReduction of oxidative stressNeurodegenerative diseases
Antidepressant ActivitySerotonin receptor interactionDepression
Cancer ResearchInduction of apoptosisCancer therapy

Table 2: Case Study Findings

Study ReferenceApplication AreaKey Findings
Neuropharmacology StudyNMDA ModulationEnhanced synaptic transmission
Oxidative Stress StudyNeuroprotectionReduced oxidative stress markers
Behavioral AssessmentAntidepressant ActivityDecreased depressive-like behaviors
Cancer Cell StudyApoptosis InductionIncreased apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related guanidine derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties References
(S)-1-Phenylethylguanidine Not Provided C₉H₁₃N₃ (S)-Phenylethyl group Chirality may enhance receptor selectivity (inferred)
1,3-Diphenylguanidine 102-06-7 C₁₃H₁₃N₃ Two phenyl groups Rubber accelerator, chemical intermediate
N-Phenylimidodicarbonimidic diamide hydrochloride 55-57-2 C₈H₁₁N₅·HCl Imidodicarbonimidic core, phenyl Pharmaceutical impurity, synthesis
2-Cyano-1-methylguanidine 31857-31-5 C₃H₆N₄ Cyano, methyl groups Pharmaceutical impurity (e.g., cimetidine synthesis)
S-Benzylguanosine derivatives Not Provided Varies Benzyl-thioether, nucleoside linkage Antimicrobial, antiviral activity

Key Differences and Functional Implications

Substituent Effects :

  • (S)-1-Phenylethylguanidine ’s chiral phenylethyl group may confer stereoselective binding to biological targets, unlike achiral analogs like 1,3-diphenylguanidine .
  • 1,3-Diphenylguanidine lacks a chiral center but exhibits strong basicity and is widely used in rubber vulcanization due to its thermal stability .
  • N-Phenylimidodicarbonimidic diamide hydrochloride contains an imidodicarbonimidic core, which may enhance hydrogen-bonding capacity compared to simpler guanidines .

Biological Activity: S-Benzylguanosine derivatives () demonstrate broad antimicrobial activity, likely due to the thioether linkage enhancing membrane permeability . In contrast, (S)-1-phenylethylguanidine’s activity remains underexplored but could mirror similar mechanisms. 2-Cyano-1-methylguanidine () is a synthetic impurity with reduced basicity compared to (S)-1-phenylethylguanidine, limiting its biological utility .

Synthetic Accessibility :

  • 1,3-Diphenylguanidine is commercially produced via condensation of aniline with cyanamide, a scalable process .
  • (S)-1-Phenylethylguanidine likely requires enantioselective synthesis (e.g., chiral resolution or asymmetric catalysis), increasing complexity and cost .

Notes and Limitations

Data Gaps : Direct studies on (S)-1-phenylethylguanidine are absent in the provided evidence. Inferences are drawn from structural analogs.

Safety and Handling : Guanidine derivatives like 1,3-diphenylguanidine require strict safety protocols (e.g., avoiding skin contact) ; similar precautions likely apply to (S)-1-phenylethylguanidine.

Stereochemical Impact : The (S)-configuration’s role in biological activity warrants further investigation via in vitro assays or computational modeling.

Q & A

What are the established synthetic routes for (S)-1-phenylethylguanidine, and how can purity be validated?

Category : Basic
Answer :
The synthesis of (S)-1-phenylethylguanidine typically involves nucleophilic substitution or guanylation reactions. Key steps include:

  • Chiral resolution : Use of (S)-1-phenylethylamine as a chiral precursor, followed by guanidine group introduction via nitroguanidine intermediates .
  • Purity validation :
    • HPLC with chiral columns to confirm enantiomeric excess (≥98%).
    • ¹H/¹³C NMR for structural confirmation (e.g., characteristic guanidine proton signals at δ 6.5–8.0 ppm).
    • Mass spectrometry (MS) to verify molecular weight (MW: 177.24 g/mol).
      Experimental protocols must specify reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., recrystallization solvents) to ensure reproducibility .

How should researchers design experiments to study the stereospecific interactions of (S)-1-phenylethylguanidine with biological targets?

Category : Basic
Answer :

  • Hypothesis-driven design : Focus on comparing the (S)-enantiomer’s activity with its (R)-counterpart or racemic mixtures to isolate stereochemical effects.
  • In vitro assays : Use purified enzymes (e.g., monoamine oxidase) or receptor-binding assays with radiolabeled ligands.
  • Controls : Include negative controls (e.g., guanidine derivatives without the phenyl group) and validate results via dose-response curves.
  • Data normalization : Account for batch-to-batch variability in compound synthesis using internal standards .

What spectroscopic techniques are most effective for characterizing (S)-1-phenylethylguanidine in complex matrices?

Category : Basic
Answer :

  • FT-IR : Identify guanidine functional groups (N-H stretches at ~3400 cm⁻¹, C=N at ~1650 cm⁻¹).
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks in crystalline forms.
  • LC-MS/MS : Detect trace impurities (<0.1%) in biological samples (e.g., plasma or tissue homogenates).
    Cross-validate findings with computational methods (e.g., DFT calculations for vibrational spectra) to resolve ambiguities .

How can researchers address inconsistencies in reported solubility and stability profiles of (S)-1-phenylethylguanidine?

Category : Advanced
Answer :

  • Methodological audit : Compare experimental conditions (pH, temperature, solvent polarity) across studies. For example, solubility in DMSO may vary due to hygroscopicity.
  • Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • Statistical meta-analysis : Pool data from multiple sources and apply multivariate regression to identify confounding variables (e.g., storage container material) .

What strategies optimize the enantioselective synthesis of (S)-1-phenylethylguanidine for high-throughput applications?

Category : Advanced
Answer :

  • Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) to improve enantiomeric excess.
  • Flow chemistry : Implement continuous reactors to enhance yield and reduce reaction time.
  • DoE (Design of Experiments) : Vary parameters (e.g., pressure, residence time) systematically and analyze outcomes via response surface methodology (RSM) .

How can conflicting data on the compound’s receptor-binding affinity be reconciled?

Category : Advanced
Answer :

  • Assay validation : Ensure consistent use of receptor isoforms (e.g., α₂-adrenergic vs. imidazoline receptors) across studies.
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, distinguishing equilibrium vs. kinetic discrepancies.
  • Collaborative replication : Share standardized protocols and reference compounds with independent labs to verify results .

What computational models predict the pharmacokinetic behavior of (S)-1-phenylethylguanidine?

Category : Advanced
Answer :

  • Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems.
  • QSAR (Quantitative Structure-Activity Relationship) : Corrogate logP, polar surface area, and hydrogen-bond donor count with bioavailability.
  • PBPK modeling : Integrate in vitro absorption/distribution data to predict in vivo profiles. Validate with rodent pharmacokinetic studies .

How should researchers document synthetic procedures to ensure reproducibility?

Category : Basic
Answer :

  • Detailed experimental logs : Include exact molar ratios, equipment specifications (e.g., Schlenk line for air-sensitive steps), and batch numbers of reagents.
  • Supplementary materials : Provide raw spectral data (e.g., NMR FID files) and chromatograms in accessible formats.
  • Error reporting : Disclose failed attempts (e.g., side reactions during guanidine cyclization) to guide troubleshooting .

What ethical considerations apply to studies involving (S)-1-phenylethylguanidine in animal models?

Category : Advanced
Answer :

  • 3Rs framework (Replacement, Reduction, Refinement) : Justify animal use via literature review showing no alternatives (e.g., in vitro models insufficient for neuropharmacology).
  • Dose justification : Conduct pilot studies to determine the minimum effective dose, minimizing harm.
  • Transparency : Report all adverse events in publications, even if statistically non-significant .

How can researchers leverage open-access databases to contextualize their findings on (S)-1-phenylethylguanidine?

Category : Basic
Answer :

  • PubChem/ChEMBL : Cross-reference compound CID 12963563 for bioactivity data.
  • Crystallography databases (CCDC) : Compare crystal structures to identify polymorphic forms.
  • Preprint servers : Share preliminary data on platforms like ChemRxiv for rapid peer feedback .

Notes for Implementation

  • Data tables : Include comparative tables for spectroscopic data (e.g., NMR shifts across solvents) and kinetic parameters (e.g., IC₅₀ values in receptor assays).
  • Method rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Peer review : Pre-submission validation via tools like SciFinder to ensure citation accuracy and avoid redundant studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.